molecular formula C23H21Cl2N3O3S B4580924 5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B4580924
M. Wt: 490.4 g/mol
InChI Key: LEXQCJHECWUXPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations, tailored to introduce specific substituents and scaffold arrangements. Techniques such as Vilsmeier-Haack reactions, protection-deprotection strategies, and nucleophilic substitutions are commonly employed. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide illustrates a related process involving condensation and cyclization steps (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using X-ray crystallography, providing insights into the orthorhombic crystal system, bond lengths, angles, and conformations. Density Functional Theory (DFT) calculations are also utilized to predict structural aspects and electronic properties, aiding in understanding the molecular geometry and stability (Rao et al., 2022).

Chemical Reactions and Properties

Compounds similar to the one participate in a variety of chemical reactions, including but not limited to, Schiff base formation, cyclization reactions to form heterocyclic systems, and reactions with isocyanides. These reactions are crucial for modifying the compound’s chemical structure and introducing functional groups that may affect biological activity (Matiichuk et al., 2021).

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthetic Methodologies : Research has demonstrated various synthetic approaches to create complex molecules, including derivatives of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine under microwave irradiation. These methodologies highlight the potential for developing novel compounds with specific functionalities for advanced material science applications (Abdalha et al., 2011).

  • Polyimide Synthesis : The synthesis of soluble polyimides from specific diamines and aromatic tetracarboxylic dianhydrides showcases the application of complex molecules in creating materials with desirable properties like solubility, thermal stability, and mechanical strength. Such materials are valuable in electronics and aerospace industries (Imai et al., 1984).

Biological Activities and Drug Development

  • Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, demonstrating the potential of complex molecules in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant bacterial strains (Patel & Shaikh, 2011).

  • Antipathogenic Activity : The synthesis and antipathogenic activity of new thiourea derivatives, including those with various halogenated phenyl groups, show potential in developing novel antimicrobial agents with specific antibiofilm properties. This research is significant for addressing persistent infections and biofilm-related issues (Limban et al., 2011).

properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O3S/c24-16-3-6-19(25)18(13-16)20-7-8-21(31-20)22(29)27-23(32)26-17-4-1-15(2-5-17)14-28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H2,26,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXQCJHECWUXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dichlorophenyl)-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide
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5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

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